Product packaging for o-Tolylmagnesium Bromide(Cat. No.:CAS No. 932-31-0)

o-Tolylmagnesium Bromide

Cat. No.: B1360148
CAS No.: 932-31-0
M. Wt: 195.34 g/mol
InChI Key: YAMQOOCGNXAQGW-UHFFFAOYSA-M
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Description

O-Tolylmagnesium Bromide is a useful research compound. Its molecular formula is C7H7BrMg and its molecular weight is 195.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrMg B1360148 o-Tolylmagnesium Bromide CAS No. 932-31-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;methylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMQOOCGNXAQGW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[C-]1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20918613
Record name Magnesium bromide 2-methylbenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-31-0
Record name Magnesium bromide 2-methylbenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Magnesium Activation:

The surface of commercially available magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction with the organic halide. reddit.com Therefore, activation of the magnesium surface is a crucial first step. Common methods for magnesium activation include:

Mechanical Activation: Crushing or grinding the magnesium turnings to expose a fresh, unoxidized surface.

Chemical Activation: Using activating agents such as iodine, 1,2-dibromoethane, or a small amount of a pre-formed Grignard reagent. reddit.com Diisobutylaluminum hydride (DIBAH) has also been shown to be an effective activator, allowing for initiation at lower temperatures. acs.org

Solvent:

The choice of solvent is critical for the formation and stability of Grignard reagents. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential as they solvate the magnesium center, stabilizing the organomagnesium species and preventing their precipitation. wikipedia.org THF is generally a better solvent than diethyl ether for the preparation of Grignard reagents from aryl chlorides due to its higher solvating power. reddit.com The solvent must be scrupulously dry, as even trace amounts of water will react with and destroy the Grignard reagent. reddit.com

Organic Halide:

The reactivity of the organic halide (RX) follows the general trend I > Br > Cl >> F. For the synthesis of aryl Grignard reagents, aryl bromides and iodides are most commonly used. The addition rate of the organic halide can also impact the yield of the Grignard reagent. reddit.com

Temperature:

The formation of Grignard reagents is an exothermic reaction. While some initial heating may be required to initiate the reaction, the temperature should be carefully controlled to maintain a steady reaction rate and prevent side reactions. For many Grignard preparations, the reaction is maintained at the reflux temperature of the solvent. reddit.com

Concentration Determination:

Spectroscopic Methodologies for Solution-State Structural Analysis

The structure of Grignard reagents in solution is not as simple as the formula RMgX suggests. It is often complicated by the Schlenk equilibrium, where the organomagnesium halide exists in equilibrium with its corresponding dialkylmagnesium species (R₂Mg) and magnesium halide (MgX₂). The position of this equilibrium is influenced by the nature of the organic group (R), the halide (X), the solvent, and the concentration. Spectroscopic techniques are crucial for understanding the nature of the species present in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of Grignard reagents in solution, providing detailed information about the carbon skeleton and the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons and the methyl group protons. Due to the presence of the electropositive magnesium, the aromatic protons, particularly those ortho to the C-Mg bond, would likely experience a shift to a higher field (lower ppm values) compared to the precursor, o-bromotoluene. The precise chemical shifts can be influenced by the solvent and the position of the Schlenk equilibrium.

While specific NMR data for this compound is not extensively reported in readily available literature, the expected chemical shift ranges for a typical aryl Grignard reagent are presented below for illustrative purposes.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (ppm) for Aryl Grignard Reagents in THF

Carbon AtomExpected Chemical Shift Range (ppm)Notes
C-Mg (ipso)160 - 170Highly deshielded due to the direct attachment to the electropositive magnesium.
C-ortho135 - 145Chemical shifts are influenced by the inductive and resonance effects of the MgBr group.
C-meta125 - 135Less affected by the MgBr group compared to the ortho and para positions.
C-para120 - 130Experiences some electronic effect from the MgBr group.
C-methyl20 - 25The chemical shift of the methyl group is also influenced by the electronic nature of the aromatic ring.

Note: The values in this table are representative and can vary based on the specific aryl group, solvent, and concentration.

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and characterizing bonding in molecules. In the context of Grignard reagents, IR spectroscopy can be used to monitor the formation of the C-Mg bond and to study the interaction of the Grignard reagent with the solvent.

The IR spectrum of this compound would be dominated by the characteristic vibrations of the aromatic ring and the methyl group. The key vibrational modes to consider are:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-Mg stretching vibration: The C-Mg stretching vibration is expected to appear in the far-IR region, typically between 300 and 600 cm⁻¹. The exact position of this band can provide information about the strength and nature of the carbon-magnesium bond.

Interactive Data Table: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2970
Aromatic C=C Stretch1450 - 1600
C-Mg Stretch300 - 600

Investigations into Grignard Reagent Formation Mechanisms

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. The mechanism of this reaction is complex and is believed to occur on the surface of the magnesium. The generally accepted mechanism involves single electron transfer (SET) steps. harvard.edu

For this compound, the formation from o-bromotoluene and magnesium metal can be conceptualized as follows:

Electron Transfer: An electron is transferred from the magnesium surface to the antibonding orbital of the C-Br bond in o-bromotoluene. This results in the formation of a radical anion.

Dissociation: The radical anion rapidly dissociates to form an o-tolyl radical and a bromide anion.

Adsorption and Recombination: The o-tolyl radical and the bromide anion are adsorbed onto the positively charged magnesium surface. A second electron transfer from the magnesium to the o-tolyl radical can occur, forming an o-tolyl anion, which then combines with the Mg²⁺ and Br⁻ to form the Grignard reagent. Alternatively, the o-tolyl radical can directly combine with a Mg⁺ species on the surface.

The presence of an oxide layer on the magnesium metal can inhibit the reaction, and various methods, such as the use of activating agents like iodine or 1,2-dibromoethane, are often employed to initiate the reaction.

Empirical Relationships between Molecular Structure and Reactivity in Aryl Grignard Systems

The reactivity of aryl Grignard reagents is influenced by both electronic and steric factors.

Electronic Effects: The nucleophilicity of the carbanionic carbon is a key determinant of reactivity. Electron-donating groups on the aromatic ring increase the electron density on the carbon atom bonded to magnesium, thereby increasing its nucleophilicity and reactivity. The methyl group in this compound is an electron-donating group, which would be expected to enhance its reactivity compared to phenylmagnesium bromide.

Steric Effects: The ortho position of the methyl group in this compound introduces steric hindrance around the reactive C-Mg bond. This steric bulk can influence the rate and outcome of reactions with sterically demanding electrophiles. For instance, in reactions with hindered ketones, the steric hindrance of the o-tolyl group might favor the formation of the product resulting from attack on the less hindered face of the carbonyl group.

A specific example of the reactivity of this compound is its use in nickel-catalyzed cross-coupling reactions. For instance, it has been shown to react with chlorobenzene (B131634) in the presence of a nickel(II) catalyst and a triarylphosphine ligand in tetrahydrofuran (B95107) to produce 2-methylbiphenyl (B165360) in high yield.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing o-tolylmagnesium bromide, and how do reaction conditions influence yield?

  • Methodological Answer : o-Tolylmagnesium bromide is typically synthesized via the Grignard reaction, where magnesium metal reacts with o-bromotoluene in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key parameters include:

  • Solvent Purity : THF must be rigorously dried (e.g., over sodium/benzophenone) to avoid side reactions with moisture .
  • Reaction Initiation : Activation of magnesium (e.g., iodine or mechanical grinding) accelerates initiation.
  • Temperature Control : Exothermic reactions require cooling (0–5°C) to prevent decomposition .
    • Data Table :
ParameterOptimal ConditionImpact on Yield
SolventAnhydrous THF>90% purity
Magnesium ActivationIodine catalystReduces induction time
Temperature0–5°C during initiationPrevents runaway reactions

Q. What safety precautions are critical when handling o-tolylmagnesium bromide?

  • Methodological Answer :

  • Moisture Avoidance : Use Schlenk lines or gloveboxes to prevent violent reactions with water .
  • Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and full-face shields are mandatory. Avoid static discharge using grounded equipment .
  • Storage : Store in sealed, flame-resistant containers at 4°C under argon .

Advanced Research Questions

Q. How can side reactions (e.g., homo-coupling or oxidation) be minimized during reactions with o-tolylmagnesium bromide?

  • Methodological Answer :

  • Electrophile Purity : Pre-dry electrophiles (e.g., ketones, esters) over molecular sieves to eliminate traces of water .
  • Reaction Monitoring : Use in situ techniques like FT-IR or NMR to detect intermediates (e.g., enolates) and adjust stoichiometry .
  • Additive Screening : Adding Lewis acids (e.g., CeCl₃) can suppress undesired pathways in cross-coupling reactions .

Q. What analytical methods are most reliable for quantifying o-tolylmagnesium bromide in solution?

  • Methodological Answer :

  • Titration : Hydrolyze an aliquot with HCl and back-titrate with NaOH to determine active Mg content .
  • Gas Chromatography (GC) : Analyze post-quench solutions (e.g., with iodomethane) to quantify residual o-bromotoluene .
  • ¹H NMR : Integrate THF solvent peaks against Grignard species (requires deuterated THF and low-temperature probes) .

Q. How does solvent choice (e.g., THF vs. Et₂O) affect the reactivity of o-tolylmagnesium bromide in nucleophilic additions?

  • Methodological Answer :

  • Solvent Coordination Strength : THF’s stronger Lewis basicity stabilizes the Grignard reagent, slowing reactivity compared to Et₂O. This allows better control in stereoselective additions .
  • Data Table :
SolventBoiling Point (°C)Reaction Rate (Relative)Preferred Use Case
THF66ModerateControlled additions (e.g., ketones)
Et₂O35FastRapid reactions (e.g., alkyl halides)

Q. What strategies resolve contradictions in reported reactivity of o-tolylmagnesium bromide with sterically hindered electrophiles?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and time. For example, low temperatures (−78°C) favor kinetic products, while prolonged heating may shift equilibria .
  • Computational Modeling : Use DFT calculations to predict transition states and optimize steric parameters .

Data Contradictions and Validation

Q. Discrepancies in reported stability of o-tolylmagnesium bromide solutions: How to validate batch quality?

  • Methodological Answer :

  • Titration Consistency : Compare active Mg content across batches; deviations >5% indicate decomposition .
  • Colorimetric Assays : Monitor solution color (clear gray = fresh; dark brown = degraded) .
  • Safety Note : Degraded solutions may release methane—ventilate reaction setups rigorously .

Experimental Design and Reproducibility

Q. How to design scalable protocols for o-tolylmagnesium bromide-mediated syntheses while maintaining reproducibility?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to track reagent consumption and adjust feed rates .
  • Scale-Up Parameters : Maintain consistent stirring (≥500 rpm) and cooling rates to avoid hot spots .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
o-Tolylmagnesium Bromide
Reactant of Route 2
o-Tolylmagnesium Bromide

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